molecular formula C27H23N3O4S B2781881 N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866847-22-5

N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No. B2781881
CAS RN: 866847-22-5
M. Wt: 485.56
InChI Key: JYFLXSOSTYYXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformation

The molecular structure and conformation studies of similar compounds show molecules having folded conformations, where the pyrimidine ring is inclined at various angles to the benzene ring, indicating potential for structural analysis and design in drug discovery. These structural insights are crucial for understanding molecular interactions and designing compounds with desired biological activities (Subasri et al., 2017).

Vibrational Spectroscopy and Computational Analysis

Vibrational spectroscopy, coupled with quantum computational approaches, has been applied to similar molecules to obtain vibrational signatures and understand the effect of rehybridization and hyperconjugation on molecular stability. This approach is essential for characterizing antiviral molecules and exploring their interactions at the molecular level, potentially aiding in the design of antiviral drugs (Mary et al., 2022).

Synthesis and Antimicrobial Evaluation

Research has focused on the synthesis of novel heterocyclic compounds incorporating biologically active sulfonamide moieties, showing promise as antimicrobial agents. This synthesis pathway highlights the compound's potential for development into new antimicrobial agents with significant clinical applications (Darwish et al., 2014).

Radioligand Imaging

A series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including structurally similar compounds, has been reported as selective ligands for imaging translocator proteins with PET, indicating the potential of N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide in neuroimaging and the study of various neurological disorders (Dollé et al., 2008).

Fluorescent Properties

The fluorescent properties of sulfanilamide Schiff-base compounds, related to the target compound, have been synthesized and characterized, showcasing the potential application of such compounds in fluorescent labeling and imaging. This could be particularly useful in biological assays and imaging studies to track the distribution and interaction of these compounds within biological systems (Tang et al., 2010).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-32-20-13-19(14-21(15-20)33-2)28-24(31)16-35-27-22-12-18-10-6-7-11-23(18)34-26(22)29-25(30-27)17-8-4-3-5-9-17/h3-11,13-15H,12,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFLXSOSTYYXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.